molecular formula C21H15N3O3S2 B3674642 N-2-biphenylyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide

N-2-biphenylyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide

Cat. No.: B3674642
M. Wt: 421.5 g/mol
InChI Key: UUWRJGNCFOPEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2. It contains the functional groups of biphenyl, benzothiazole, and nitro group, which could suggest potential applications in fields like medicinal chemistry or materials science .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such a compound would likely involve multiple steps, including the formation of the biphenyl and benzothiazole rings, the introduction of the nitro group, and the coupling of these components via a thioether and an amide bond .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The biphenyl group would provide a planar, rigid structure, while the benzothiazole and nitro groups could potentially participate in various interactions like hydrogen bonding or π-π stacking .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The nitro and amide groups could potentially form hydrogen bonds, influencing its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used in medicinal chemistry, it could interact with biological targets via the aromatic rings or the polar nitro and amide groups .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its potential uses in fields like medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S2/c25-20(22-17-9-5-4-8-16(17)14-6-2-1-3-7-14)13-28-21-23-18-11-10-15(24(26)27)12-19(18)29-21/h1-12H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWRJGNCFOPEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2-biphenylyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-2-biphenylyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-2-biphenylyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-2-biphenylyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-2-biphenylyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-2-biphenylyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.